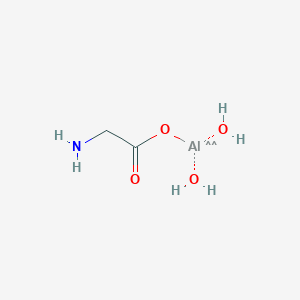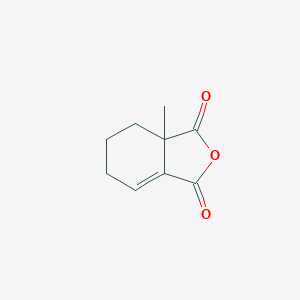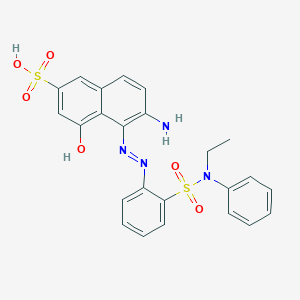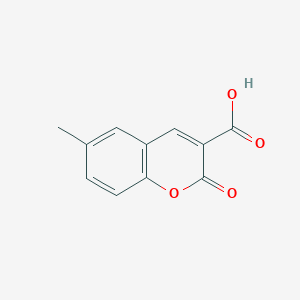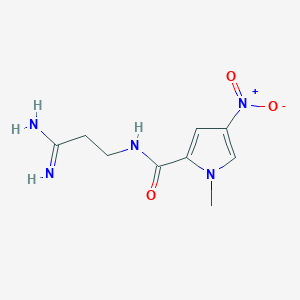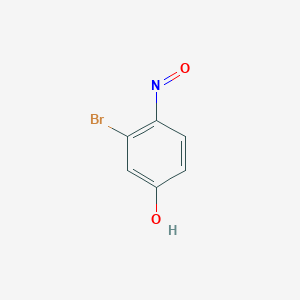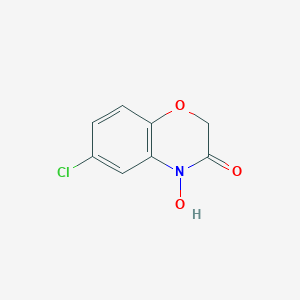
2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- has been used in various scientific research applications. One of the notable applications is in the field of agriculture as a potential herbicide. Studies have shown that 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- inhibits the growth of various weed species, making it a potential alternative to traditional herbicides. Additionally, 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- has been studied for its potential anti-cancer properties. Studies have shown that the compound inhibits the growth of cancer cells and induces apoptosis in various cancer cell lines.
Mécanisme D'action
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- is not fully understood. However, studies have suggested that the compound inhibits the activity of enzymes involved in various cellular processes, leading to the inhibition of cell growth and proliferation. Additionally, 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- has been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Effets Biochimiques Et Physiologiques
Studies have shown that 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- has various biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes involved in cellular processes, leading to the inhibition of cell growth and proliferation. Additionally, 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- has been shown to induce oxidative stress in cancer cells, leading to apoptosis. The compound has also been shown to inhibit the growth of various weed species, making it a potential alternative to traditional herbicides.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- in lab experiments is its potential applications in various fields, including agriculture and cancer research. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- is its potential toxicity. Studies have shown that the compound may have toxic effects on non-target organisms, making it important to exercise caution when using the compound in lab experiments.
Orientations Futures
There are several future directions for research on 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy-. One of the potential areas of research is in the development of novel herbicides. Studies have shown that 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- inhibits the growth of various weed species, making it a potential alternative to traditional herbicides. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in cancer research. Finally, studies are needed to evaluate the potential toxicity of the compound on non-target organisms, as well as its environmental impact.
Conclusion
In conclusion, 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. The compound has been shown to inhibit the growth of various weed species, making it a potential alternative to traditional herbicides. Additionally, 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- has been studied for its potential anti-cancer properties. However, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields. Additionally, studies are needed to evaluate the potential toxicity of the compound on non-target organisms, as well as its environmental impact.
Méthodes De Synthèse
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- involves the reaction of 6-chloro-4-hydroxy-2H-1,4-benzoxazin-3(4H)-one with various reagents. One of the commonly used methods is the reaction of 6-chloro-4-hydroxy-2H-1,4-benzoxazin-3(4H)-one with sodium hydride in dimethylformamide. The resulting product is purified through recrystallization to obtain pure 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy-.
Propriétés
Numéro CAS |
13212-63-0 |
|---|---|
Nom du produit |
2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- |
Formule moléculaire |
C8H6ClNO3 |
Poids moléculaire |
199.59 g/mol |
Nom IUPAC |
6-chloro-4-hydroxy-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C8H6ClNO3/c9-5-1-2-7-6(3-5)10(12)8(11)4-13-7/h1-3,12H,4H2 |
Clé InChI |
YULGZUDKZCSWDA-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)O |
SMILES canonique |
C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)O |
Autres numéros CAS |
13212-63-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one](/img/structure/B82753.png)
![5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B82755.png)
